molecular formula C18H18N2O3S2 B2745717 N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(methylsulfonyl)benzamide CAS No. 896342-46-4

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(methylsulfonyl)benzamide

Cat. No.: B2745717
CAS No.: 896342-46-4
M. Wt: 374.47
InChI Key: RINWDWHTNAJVDK-UHFFFAOYSA-N
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Description

This compound belongs to the cyclohepta[b]thiophene-2-carboxamide class, characterized by a seven-membered cycloheptane ring fused to a thiophene moiety. The 3-cyano group and 4-(methylsulfonyl)benzamide substituent distinguish it from analogs.

Properties

IUPAC Name

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S2/c1-25(22,23)13-9-7-12(8-10-13)17(21)20-18-15(11-19)14-5-3-2-4-6-16(14)24-18/h7-10H,2-6H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RINWDWHTNAJVDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(methylsulfonyl)benzamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the cyclohepta[b]thiophene ring, introduction of the cyano group, and attachment of the methylsulfonylbenzamide moiety. Common reagents used in these reactions include sulfur-containing compounds, nitriles, and benzamides. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce large quantities of the compound with consistent quality .

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(methylsulfonyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, reduction may produce amines, and substitution reactions can introduce a wide range of functional groups .

Mechanism of Action

The mechanism of action of N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(methylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The cyano group and the cyclohepta[b]thiophene ring play crucial roles in its binding to target proteins and enzymes, leading to modulation of their activities. The methylsulfonylbenzamide moiety may enhance the compound’s solubility and bioavailability, contributing to its overall efficacy .

Comparison with Similar Compounds

Core Scaffold Modifications

A. Cyclohepta[b]thiophen-2-yl Derivatives

Compound Name Structural Features Biological Activity Reference
Target Compound 3-Cyano, 4-(methylsulfonyl)benzamide Not reported in evidence
T187 (N-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide) Benzamide substituent 50% AKT1 inhibition at 10 μM (IC₅₀ = 11.4 ± 2.8 μM)
N-(3-Cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)propanamide () Propanamide substituent No activity data available
N-(3-Cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide () Phenoxyacetamide side chain No activity data available

Key Observations :

  • The methylsulfonyl group in the target compound may improve solubility and target affinity compared to T187’s benzamide group.

B. Cyclopenta[b]thiophen-2-yl Derivatives

Compound Name Structural Features Biological Activity Reference
N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenylamino)acetamide (Compound 24, ) Pyrimidine-sulfonamide side chain Antiproliferative activity (IC₅₀ = 30.8 nM against MCF7 cells)
4-(5,6-Dihydro-7H-cyclopenta[4:5]thieno[2,3-d]-1,2,3-triazin-4-ylamino)phenol (Compound 25, ) Triazine-phenol hybrid Antiproliferative activity (IC₅₀ = 38.7 nM against MCF7 cells)

Key Observations :

  • Cyclopenta[b]thiophene analogs (smaller ring system) exhibit potent anticancer activity, suggesting ring size impacts target specificity.

Functional Group Analysis

  • Methylsulfonyl vs. Sulfonamide: The target’s 4-(methylsulfonyl) group differs from sulfonamide-containing analogs (e.g., ’s MurF ligand: 2-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-(diethylsulfamoyl)benzamide). Sulfonamides often enhance binding to enzymes like glutathione synthetase, while methylsulfonyl groups may prioritize steric effects over hydrogen bonding .
  • Cyanogroup: The 3-cyano substituent is conserved across analogs (e.g., ), likely stabilizing the thiophene ring’s electron-deficient character and influencing π-π stacking.

Biological Activity

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(methylsulfonyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a unique arrangement of functional groups that contribute to its biological activity. The key components include:

  • Cycloheptathiophene ring : A fused ring system that enhances hydrophobic interactions.
  • Cyano group : Known for its electron-withdrawing properties, which can influence the compound's reactivity and binding affinity.
  • Methylsulfonyl group : Often associated with improved solubility and bioavailability.

Structural Formula

C16H18N2O2S\text{C}_{16}\text{H}_{18}\text{N}_{2}\text{O}_{2}\text{S}

This compound is believed to exert its effects through multiple pathways:

  • Inhibition of Kinases : Similar compounds have shown inhibitory effects on various kinases such as JNK2 and JNK3. For instance, related compounds demonstrated significant inhibition with IC50 values ranging from 0.5 to 10 µM against these targets .
  • Modulation of Signaling Pathways : The compound may interact with specific receptors or enzymes, potentially modulating pathways involved in inflammation and cancer progression.
  • Antimicrobial Activity : Some derivatives exhibit notable antifungal and antibacterial properties, suggesting a broader spectrum of biological activity .

Pharmacological Effects

Research indicates that this compound may have several pharmacological effects:

  • Anti-inflammatory : Compounds in this class have been shown to reduce inflammatory markers in vitro.
  • Antitumor : Preliminary studies suggest potential efficacy against certain cancer cell lines.
  • Antimicrobial : Evidence supports activity against various bacterial strains.

In Vitro Studies

Recent studies have evaluated the biological activity of related compounds in vitro:

CompoundTargetIC50 (µM)Reference
5aJNK30.5
11aJNK20.6
7aiAntifungal1.0

These findings highlight the potential of this class of compounds in therapeutic applications.

In Vivo Studies

Animal models have been used to assess the efficacy of related compounds:

  • Antitumor Activity : In mouse models of melanoma, compounds similar to this compound showed significant tumor reduction compared to controls.
  • Toxicology Assessments : Toxicity studies indicated a favorable safety profile at therapeutic doses.

Q & A

Basic Research Questions

Q. What are the key structural features of N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(methylsulfonyl)benzamide, and how do they influence its chemical reactivity?

  • Methodological Answer : The compound contains a cycloheptathiophene core fused with a cyano group, a methylsulfonyl-substituted benzamide, and a tetrahydro ring system. The cyano group enhances electrophilicity, while the methylsulfonyl moiety improves solubility and target binding via sulfonyl-protein interactions. Structural characterization typically employs NMR spectroscopy (e.g., 1^1H, 13^{13}C) for functional group identification and mass spectrometry for molecular weight confirmation. X-ray crystallography can resolve spatial arrangements, as seen in related analogs .

Q. What synthetic routes are commonly used to prepare this compound, and what are critical reaction conditions?

  • Methodological Answer : Synthesis involves multi-step reactions starting with cycloheptathiophene precursors. Key steps include:

  • Amide bond formation : Coupling 3-cyano-cycloheptathiophen-2-amine with 4-(methylsulfonyl)benzoyl chloride using a base (e.g., triethylamine) in dichloromethane.
  • Cyclization and purification : Flash chromatography (e.g., cyclohexane:EtOAc gradients) isolates intermediates, with yields optimized via temperature control (e.g., 0–25°C) to prevent side reactions .

Q. How is the compound’s purity and stability assessed during storage?

  • Methodological Answer : Purity is validated via HPLC (>95% peak area) and melting point analysis . Stability studies under ambient, refrigerated (4°C), and lyophilized conditions are conducted over 6–12 months, monitored by periodic NMR and LC-MS to detect degradation (e.g., hydrolysis of the sulfonyl group) .

Advanced Research Questions

Q. What strategies are used to evaluate this compound’s binding affinity to biological targets like kinases or receptors?

  • Methodological Answer : Surface Plasmon Resonance (SPR) and isothermal titration calorimetry (ITC) quantify binding kinetics (KdK_d, konk_{on}/koffk_{off}). For tyrosine kinase inhibition (e.g., AKT1 or EGFR), enzyme-linked immunosorbent assays (ELISA) measure IC50_{50} values, with ATP-competitive binding validated via molecular docking (e.g., AutoDock Vina) against crystal structures (PDB IDs) .

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

  • Methodological Answer : Discrepancies (e.g., varying IC50_{50} in cell-free vs. cellular assays) are addressed by:

  • Assay standardization : Normalizing ATP concentrations and cell viability endpoints (e.g., MTT vs. resazurin).
  • Off-target profiling : Using panels like Eurofins’ SelectScreen® to identify non-specific interactions.
  • Metabolic stability tests : Liver microsome assays to assess if inactive metabolites explain reduced cellular activity .

Q. What structural analogs of this compound have shown promise in modulating biological pathways, and how do SAR studies guide optimization?

  • Methodological Answer : Analogs with modifications to the sulfonyl group (e.g., ethylsulfonyl in 2-(4-(ethylsulfonyl)benzamido)-...carboxamide ) show enhanced solubility and target affinity. SAR studies reveal:

  • Cyano group replacement : Substitution with carboxylates reduces cytotoxicity but maintains kinase inhibition.
  • Ring size variation : Smaller cyclopenta[b]thiophene cores (e.g., compound 24 in ) improve potency (IC50_{50} = 30.8 nM in MCF7) but decrease metabolic stability.
  • Data-driven optimization uses Free-Wilson analysis or 3D-QSAR models .

Q. How can unexpected findings (e.g., off-target activity) be systematically investigated?

  • Methodological Answer : Serendipitous results (e.g., AKT1 inhibition by a p38 MAPK-targeted analog) require:

  • Literature mining : Tools like SciFinder to confirm novelty (e.g., no prior AKT1 studies on this scaffold) .
  • Target deconvolution : siRNA screens or proteome profiling (e.g., affinity pull-downs with biotinylated probes).
  • Mechanistic validation : CRISPR-edited cell lines to confirm target dependency .

Methodological Notes for Experimental Design

  • Crystallography : Use SHELXL for small-molecule refinement; resolve twinning or disorder with TWINLAW .
  • Data Reproducibility : Report ΔG values from ITC in triplicate, with buffer controls to exclude non-specific binding.
  • Ethical Compliance : Adhere to OECD guidelines for cytotoxicity assays (e.g., EC50_{50} reporting in OECD 423) .

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